tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Overview
Description
tert-Butyl (1-acetylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H22N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring substituted with an acetyl group and a tert-butyl carbamate group.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have a wide range of biological activities .
Mode of Action
One study suggests that a compound with a similar structure may induce depolarization of the bacterial cytoplasmic membrane, suggesting a potential antibacterial action .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c for optimal stability .
Result of Action
Given its potential antibacterial action, it may lead to bacterial cell death by disrupting the membrane potential .
Action Environment
It’s known that the compound should be stored in a dry environment at 2-8°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate typically involves the reaction of 1-acetylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-acetylpiperidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (1-acetylpiperidin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-acetylpiperidine-1-carboxylate
- tert-Butyl piperidin-4-ylcarbamate
Uniqueness
tert-Butyl (1-acetylpiperidin-4-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZMQXSIQUIHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627979 | |
Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283167-28-2 | |
Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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